molecular formula C14H11NO3S B6355170 (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 77869-14-8

(2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B6355170
CAS RN: 77869-14-8
M. Wt: 273.31 g/mol
InChI Key: LTQMIWDEULYTRA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as MTNPP, is a synthetic compound that has been used for a variety of scientific applications. It is an organic compound with a molecular formula of C12H10N2O2S, and it has been studied for its potential to act as a catalyst in chemical reactions or as a reagent in the synthesis of other compounds. This compound has also been investigated for its possible use as an effective and safe drug, and its potential to act as a therapeutic agent.

Scientific Research Applications

(2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one has been studied for its potential use in various scientific research applications. It has been investigated for its possible role as a catalyst in organic synthesis reactions, and it has been studied for its potential to act as an effective and safe drug. Additionally, this compound has been investigated for its ability to act as a therapeutic agent, and it has been studied for its potential to act as an inhibitor of certain enzymes. Furthermore, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one has been studied for its potential to act as a photosensitizer in photodynamic therapy, and it has been investigated for its ability to act as a ligand in metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is not fully understood, and further research is needed in order to determine how this compound works. However, it is believed that this compound may act as a ligand in metal-catalyzed reactions, and it may also act as an inhibitor of certain enzymes. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one may act as a photosensitizer in photodynamic therapy, and it may also act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one are not fully understood, and further research is needed in order to determine how this compound affects the body. However, it is believed that this compound may act as an inhibitor of certain enzymes, and it may also act as a photosensitizer in photodynamic therapy. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one may act as a ligand in metal-catalyzed reactions, and it may also act as a catalyst in organic synthesis reactions.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, this compound is stable, and it is not easily degraded or destroyed by heat or light. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it is not soluble in water, and it is also not very soluble in organic solvents. Additionally, this compound is not very stable when exposed to air, and it can easily be oxidized.

Future Directions

There are several potential future directions for the use of (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one in scientific research. One potential direction is to explore the compound’s potential to act as a drug or therapeutic agent. Additionally, further research could be conducted to investigate the compound’s ability to act as a catalyst in organic synthesis reactions, and to further explore its potential to act as a ligand in metal-catalyzed reactions. Additionally, further research could be conducted to investigate the compound’s potential to act as a photosensitizer in photodynamic therapy, and to further explore its biochemical and physiological effects. Finally, further research could be conducted to explore the compound’s potential to act as an inhibitor of certain enzymes.

Synthesis Methods

(2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one can be synthesized in a laboratory by combining 3-methylthiophene-2-ylacetic acid (MTAA) and 4-nitrophenylprop-2-en-1-one (NPPE). This reaction is known as an aldol condensation, and it is catalyzed by an acid or base, such as acetic acid, hydrochloric acid, or sodium hydroxide. The reaction proceeds in two steps, with the first step involving the formation of an enolate intermediate and the second step involving the formation of the final (2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one product. The reaction is typically carried out in a solvent such as ethanol, and the reaction conditions must be carefully controlled in order to ensure that the desired product is formed.

properties

IUPAC Name

(E)-3-(3-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-8-9-19-14(10)7-6-13(16)11-2-4-12(5-3-11)15(17)18/h2-9H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQMIWDEULYTRA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.